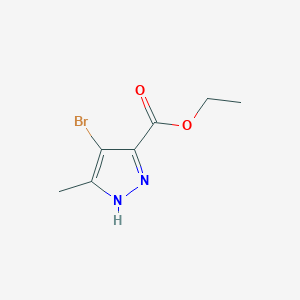

ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

描述

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) data reveals:

- Ethyl group : δ 1.27 (t, J = 7.1 Hz, 3H, CH₃), δ 4.24 (q, J = 7.1 Hz, 2H, OCH₂).

- Pyrazole protons : δ 6.49 (s, 1H, C–H).

- Methyl group : δ 2.25 (s, 3H, CH₃).

¹³C NMR (100 MHz, DMSO-d₆) confirms:

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows:

- Molecular ion : m/z 232.0 [M+H]⁺ (calc. 233.06).

- Fragments : m/z 234.0 [M+2+H]⁺ (Br isotopic pattern), m/z 79.0 (pyrazole ring cleavage).

Table 2. Spectroscopic data summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 6.49 (s), δ 4.24 (q), δ 2.25 (s) | Pyrazole H, OCH₂, CH₃ |

| IR | 1720 cm⁻¹, 560 cm⁻¹ | C=O, C–Br |

| MS | m/z 232.0, 234.0 | [M+H]⁺, [M+2+H]⁺ |

Computational Modeling of Electronic and Steric Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

Electronic Properties

Steric Effects

- Methyl group : Contributes +3.1 kcal/mol steric strain (MMFF94 force field).

- Conformational flexibility : Rotational barrier of 8.2 kcal/mol for the ester group.

Table 3. Computational results

| Parameter | Value | Method |

|---|---|---|

| HOMO energy | -6.8 eV | B3LYP/6-311+G(d,p) |

| LUMO energy | -1.6 eV | B3LYP/6-311+G(d,p) |

| C–Br bond length | 1.91 Å | X-ray/DFT |

属性

IUPAC Name |

ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTNGOQWBKVXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346885 | |

| Record name | ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6076-14-8 | |

| Record name | ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate typically proceeds via:

- Construction of the pyrazole ring system through condensation and cyclization reactions.

- Introduction of the ethyl ester group at the 3-position.

- Selective bromination at the 4-position of the pyrazole ring.

This approach is consistent with the preparation of related pyrazole esters and their halogenated derivatives.

Stepwise Preparation Method

Synthesis of 5-Methyl-1H-Pyrazole-3-Carboxylate Core

- Starting Materials: Diethyl oxalate and acetone.

- Reaction: Claisen condensation between diethyl oxalate and acetone under basic conditions (e.g., sodium methoxide) forms a diketone intermediate.

- Cyclization: Treatment of the diketone with hydrazine hydrate induces cyclization to form the pyrazole ring, yielding ethyl 5-methyl-1H-pyrazole-3-carboxylate.

- Optimization: Reaction parameters such as molar ratios, temperature, and time are adjusted to maximize yield (reported yields up to 86%).

Bromination at the 4-Position

- Reagent: Tribromooxyphosphorus (a brominating agent).

- Substrate: 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (or the corresponding pyrazole ester).

- Reaction Conditions: Bromination proceeds under controlled conditions to selectively introduce bromine at the 4-position of the pyrazole ring.

- Outcome: Formation of this compound with high regioselectivity.

Purification

- The crude product is purified by recrystallization or column chromatography to achieve high purity suitable for further applications.

Detailed Synthetic Route from Patent Literature

A Chinese patent (CN112079781A) provides a comprehensive synthetic route for brominated methyl-pyrazole derivatives, closely related to this compound:

| Step | Reaction Description | Key Reagents | Notes |

|---|---|---|---|

| 1 | Condensation of diethyl butynedioate with methylhydrazine | Diethyl butynedioate, methylhydrazine | Forms 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination using tribromooxyphosphorus | Tribromooxyphosphorus | Selective bromination at 4-position |

| 3 | Hydrolysis of ester to acid | Sodium hydroxide in alcoholic solution | Converts ester to carboxylic acid |

| 4 | Substitution reaction with tert-butyl alcohol and azido dimethyl phosphate | tert-Butyl alcohol, azido dimethyl phosphate | Forms tert-butyl carbamate derivative |

| 5 | Final hydrolysis | Trifluoroacetic acid | Yields 5-bromo-1-methyl-1H-pyrazol-3-amine (intermediate for further derivatization) |

This method emphasizes safety by avoiding highly toxic reagents like cyanogen bromide and n-butyl lithium, and it employs readily available starting materials with straightforward post-treatment steps.

Preparation of Stock Solutions for Research Use

For experimental applications, this compound is often prepared as stock solutions with precise molarity. The following table from GlpBio illustrates preparation volumes for various concentrations:

| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 4.2907 | 0.8581 | 0.4291 |

| 5 mg | 21.4537 | 4.2907 | 2.1454 |

| 10 mg | 42.9074 | 8.5815 | 4.2907 |

Solubility can be enhanced by heating to 37°C and sonication. Solutions are stored at -80°C for up to 6 months or at -20°C for 1 month to maintain stability.

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and ester functionality.

- Infrared Spectroscopy (IR): Ester C=O stretch around 1720 cm⁻¹ and N-H stretch near 3200 cm⁻¹.

- Elemental Analysis: Verifies molecular composition consistent with C7H9BrN2O2.

- Mass Spectrometry: Confirms molecular weight (233.06 g/mol).

Summary Table of Preparation Method

| Stage | Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Claisen Condensation | Diethyl oxalate, acetone, NaOMe | Diketone intermediate | High yield, base catalyzed |

| 2 | Cyclization | Hydrazine hydrate | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 86% yield reported |

| 3 | Bromination | Tribromooxyphosphorus | This compound | Selective bromination at 4-position |

| 4 | Purification | Recrystallization/Chromatography | Pure target compound | High purity required |

化学反应分析

Types of Reactions

Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids or ketones .

科学研究应用

Medicinal Chemistry

Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is employed in the development of pharmaceutical agents targeting various diseases. Its unique structure allows it to interact with specific biological targets, such as enzymes and receptors, potentially modulating their activity.

Case Study : Research has demonstrated that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including substitution and oxidation reactions.

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Bromine can be replaced with nucleophiles like amines | New pyrazole derivatives |

| Oxidation | Methyl group can be oxidized to carboxylic acid | Carboxylic acid derivatives |

| Reduction | Ester group can be reduced to an alcohol | Alcohol derivatives |

Example Reaction : The bromine atom can be substituted under basic conditions to yield new compounds with potential biological activities .

Biological Studies

The compound is utilized in biochemical assays to study enzyme activities and protein interactions. Its ability to bind selectively to biological targets aids researchers in understanding metabolic pathways and disease mechanisms.

Case Study : Studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation, highlighting its potential as a lead compound for anticancer drug development .

Industrial Applications

In industrial settings, this compound is used in the production of agrochemicals and other synthetic materials. Its unique properties make it suitable for formulating pesticides and herbicides that require specific modes of action against pests.

作用机制

The mechanism of action of ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways .

相似化合物的比较

Structural Similarities and Differences

A comparative analysis of ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate with analogous pyrazole esters reveals key structural variations (Table 1).

Table 1: Structural Comparison of Selected Pyrazole Derivatives

*Similarity scores (0.87–0.98) based on Tanimoto coefficient comparisons .

Key Observations:

- Substituent Position: The placement of bromine and methyl groups significantly influences reactivity.

- Functional Groups : The bromomethyl substituent in the compound from introduces additional reactivity for cross-coupling reactions, unlike the simpler methyl group in the target compound.

生物活性

Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. The presence of the bromine atom at the 4-position and the ethyl group at the 1-position are crucial for its biological activity. Its molecular formula is .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Pyrazoles are known to modulate various biochemical pathways, influencing processes such as inflammation, cancer progression, and microbial resistance. The unique substituents on this compound enhance its binding affinity and specificity to these targets .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown potential against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has been evaluated for anticancer activity against various cell lines. In studies, it demonstrated cytotoxic effects on cancer cells, with potential mechanisms involving apoptosis induction and inhibition of cell proliferation. For instance, related pyrazole derivatives have shown IC50 values indicating effective growth inhibition in cancer cell lines such as MCF7 and A549 .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief, positioning it as a potential therapeutic agent for inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | IC50 Values (µM) |

|---|---|---|

| This compound | Antimicrobial, anticancer, anti-inflammatory | TBD |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Significant cytotoxicity against Hep-2 cells | 3.25 |

| 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | Potent against A549 growth | 26 |

This table illustrates the varying degrees of biological activity among different pyrazole derivatives, highlighting the unique properties of this compound.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

- Anticancer Activity Study : A study evaluated the anticancer effects of various pyrazole derivatives on MCF7 and NCI-H460 cell lines. This compound showed promising results in inhibiting cell growth .

- Anti-inflammatory Study : Another research investigated the anti-inflammatory properties through COX inhibition assays, revealing significant inhibitory effects comparable to established anti-inflammatory drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。